In-depth Technical Guide on the Properties of 3-Aminocyclohexyl Piperazine Derivatives
In-depth Technical Guide on the Properties of 3-Aminocyclohexyl Piperazine Derivatives
The second round of searches yielded more specific information, particularly a patent (WO2014080342A1) that details the synthesis of a specific trans-(4-{4-[2-(4-aminocyclohexyl)-ethyl]-piperazin-l-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine derivative. This provides a concrete example of a 3-aminocyclohexyl piperazine derivative and its synthesis, which is highly relevant. Additionally, I have gathered more general information on the synthesis, pharmacological activities (especially CNS-related), structure-activity relationships, and analytical methods for piperazine derivatives as a class.
However, there is still a significant gap in the information available specifically for the "3-aminocyclohexyl" subclass of piperazine derivatives. Most of the pharmacological and SAR data is for other types of piperazine derivatives (e.g., N-substituted, arylpiperazines). To write an in-depth technical guide, I need more data on the specific properties and applications conferred by the 3-aminocyclohexyl group.
Therefore, my next steps will focus on trying to find more direct connections between the 3-aminocyclohexyl moiety and the piperazine core. I will also broaden my search for analytical methods that could be applicable to this specific structure.I have gathered some specific information on the synthesis of a pyrimidinyl-piperazine derivative containing a trans-4-aminocyclohexyl-ethyl moiety. I also found a study on benzisothiazolylpiperazine derivatives with a similar trans-cyclohexyl linker, which provides insights into their pharmacological properties as potential antipsychotics. Furthermore, I've collected general information on the synthesis, pharmacological activities, SAR, and analytical methods for various piperazine derivatives.
However, there is still a lack of in-depth information specifically focused on the "3-aminocyclohexyl" substituent. The retrieved results primarily feature a cyclohexyl ring attached to the piperazine nitrogen via an ethyl linker, and the amino group is at the 4-position of the cyclohexane ring, not the 3-position as specified in the topic. This is a critical discrepancy that needs to be addressed.
To proceed, I need to specifically find information on piperazine derivatives with a 3-aminocyclohexyl group directly attached to the piperazine nitrogen or linked in a way that is relevant to the core topic. I need to find synthesis methods, pharmacological data, and SAR studies for this specific substitution pattern. If direct information is not available, I will look for closely related analogs and use the principles of medicinal chemistry to infer the properties of the target compounds, while clearly stating the assumptions made. I also need to find more specific analytical methods that would be suitable for characterizing these particular derivatives.The performed searches have yielded very limited direct information on piperazine derivatives specifically substituted with a 3-aminocyclohexyl group. Most of the relevant results, such as the patent WO2014080342A1, describe derivatives with a 4-aminocyclohexyl-ethyl linker attached to the piperazine ring. While there is a wealth of general information on the synthesis, pharmacology, SAR, and analysis of various other piperazine derivatives, the crucial data for the specified "3-aminocyclohexyl" core is largely missing.
This significant information gap prevents me from creating an in-depth technical guide that directly addresses the user's topic with the required level of scientific integrity and detail. I cannot explain the causality behind experimental choices or describe self-validating protocols for a class of compounds for which I have found no specific experimental data.
I will now inform the user about the situation and the lack of specific data for the requested topic.
A Note to Our Researchers, Scientists, and Drug Development Professionals:
The following guide endeavors to provide a comprehensive overview of 3-aminocyclohexyl piperazine derivatives. However, during the extensive literature review conducted for the preparation of this document, a notable scarcity of publicly available data specifically detailing the synthesis, pharmacological properties, and structure-activity relationships of piperazine derivatives directly substituted with a 3-aminocyclohexyl moiety was observed.
Therefore, this guide will proceed by first discussing the well-established principles of piperazine chemistry and pharmacology. It will then extrapolate these principles to the specific context of 3-aminocyclohexyl substitution, drawing upon data from closely related analogs, such as those containing a 4-aminocyclohexyl group, to infer potential properties and guide future research. All instances of extrapolation will be clearly indicated. This approach is intended to provide a foundational framework for researchers entering this specific area of medicinal chemistry, while transparently acknowledging the current limitations in the available literature.
The Piperazine Scaffold: A Cornerstone in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous "privileged scaffold" in modern drug discovery.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1][3] Furthermore, the piperazine moiety can significantly influence a compound's aqueous solubility, oral bioavailability, and overall pharmacokinetic profile.[1]
The versatility of the piperazine core is evident in the vast array of approved drugs that incorporate this motif, spanning a wide range of therapeutic areas including:
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Central Nervous System (CNS) Disorders: Antipsychotics, antidepressants, and anxiolytics.[4]
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Oncology: Kinase inhibitors.
-
Infectious Diseases: Antiviral and antibacterial agents.
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Allergic Disorders: Antihistamines.
The biological activity of piperazine derivatives is intimately linked to the nature of the substituents on one or both of its nitrogen atoms. These substituents dictate the molecule's three-dimensional shape, lipophilicity, and hydrogen bonding potential, all of which are critical for target recognition and binding.
The 3-Aminocyclohexyl Substituent: Stereochemical and Pharmacophoric Considerations
The introduction of a 3-aminocyclohexyl group onto a piperazine core introduces several key features that can be expected to modulate the pharmacological profile of the resulting derivative.
2.1 Stereoisomerism: The cyclohexyl ring is a non-planar, three-dimensional structure that can exist in various conformations, with the chair conformation being the most stable. The presence of two substituents (the piperazine ring and the amino group) on the cyclohexane ring gives rise to multiple stereoisomers (cis/trans and enantiomers). The specific stereochemistry of these substituents will have a profound impact on the molecule's overall topology and its ability to fit into a biological target's binding site. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.
2.2 The Amino Group: The primary amino group on the cyclohexyl ring introduces a basic center that will be protonated at physiological pH. This positive charge can engage in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. Additionally, the amino group can act as a hydrogen bond donor, further contributing to binding affinity and specificity.
2.3 Lipophilicity and Physicochemical Properties: The cyclohexyl ring itself is a lipophilic moiety. The interplay between the lipophilic cyclohexane and the basic amino and piperazine groups will determine the overall physicochemical properties of the molecule, such as its solubility, permeability, and potential for blood-brain barrier penetration.
Synthesis of 3-Aminocyclohexyl Piperazine Derivatives: A Proposed Strategy
While specific literature on the synthesis of 1-(3-aminocyclohexyl)piperazine is scarce, a general and logical synthetic approach can be proposed based on established methods for the synthesis of N-substituted piperazines.[3][5] The primary challenge lies in achieving selective mono-substitution of the piperazine ring and controlling the stereochemistry of the cyclohexyl moiety.
3.1 Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the C-N bond between the piperazine nitrogen and the cyclohexyl ring. This leads to two key starting materials: a suitable piperazine synthon and a 3-aminocyclohexanone or a related electrophilic partner.
Figure 1: Retrosynthetic approach for 3-aminocyclohexyl piperazine derivatives.
3.2 Proposed Synthetic Protocol: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds.[3] This approach offers a convergent and efficient route to the target compounds.
Step 1: Protection of Functional Groups To avoid unwanted side reactions, it is crucial to protect the amino group on the cyclohexanone and one of the nitrogen atoms of the piperazine. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Step 2: Reductive Amination Reaction The protected 3-aminocyclohexanone is reacted with the mono-protected piperazine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often favored for reductive aminations as it can be used in a one-pot procedure.
Step 3: Deprotection The final step involves the removal of the Boc protecting groups using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired 3-aminocyclohexyl piperazine derivative as a salt.
Experimental Protocol:
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Protection of 3-Aminocyclohexanone: To a solution of 3-aminocyclohexanone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc)2O. Stir the reaction at room temperature until completion. Purify the resulting N-Boc-3-aminocyclohexanone by column chromatography.
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Mono-Boc Protection of Piperazine: React piperazine with one equivalent of (Boc)2O under controlled conditions to obtain mono-Boc-piperazine.
-
Reductive Amination: Dissolve N-Boc-3-aminocyclohexanone and mono-Boc-piperazine in a solvent such as 1,2-dichloroethane. Add sodium triacetoxyborohydride portion-wise to the mixture. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection: Once the reductive amination is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid. Stir the solution at room temperature to effect deprotection.
-
Isolation and Purification: Remove the solvent and excess acid under reduced pressure. The crude product can be purified by crystallization or preparative high-performance liquid chromatography (HPLC) to yield the final 3-aminocyclohexyl piperazine derivative.
Causality Behind Experimental Choices:
-
Protecting Groups: The use of Boc protecting groups is critical to prevent self-condensation of the aminocyclohexanone and di-alkylation of the piperazine.
-
Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity, reducing the risk of over-reduction or other side reactions.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common choices for reductive amination as they are relatively non-polar and aprotic.
Potential Pharmacological Properties and Structure-Activity Relationships (SAR) - An Extrapolated View
Given the lack of direct data, this section will extrapolate potential pharmacological activities and SAR based on known properties of other aminocyclohexyl- and piperazine-containing compounds.
4.1 CNS Activity:
Many piperazine derivatives exhibit significant activity in the central nervous system.[4] The combination of the piperazine core, a known "CNS-philic" scaffold, with the aminocyclohexyl moiety could lead to compounds with affinity for various CNS targets, such as:
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Dopamine Receptors (D2/D3): A patent for pyrimidinyl-piperazines with a trans-4-aminocyclohexyl-ethyl linker describes their potential as dopamine D3/D2 receptor ligands.[6] It is plausible that 3-aminocyclohexyl piperazine derivatives could also interact with these receptors, which are important targets for antipsychotic drugs.
-
Serotonin Receptors (5-HT): Piperazine derivatives are well-known to interact with a variety of serotonin receptors. The specific substitution pattern on the piperazine and the stereochemistry of the aminocyclohexyl group would likely determine the selectivity for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), which are implicated in depression and anxiety.[7]
4.2 Potential for Other Therapeutic Areas:
The versatile nature of the piperazine scaffold suggests that 3-aminocyclohexyl derivatives could also be explored for other therapeutic applications, including as anticancer or antimicrobial agents.[2]
4.3 Inferred Structure-Activity Relationships:
Based on general principles of medicinal chemistry and data from related compound series, the following SAR hypotheses can be proposed for future investigation:
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Stereochemistry of the Cyclohexyl Ring: The relative stereochemistry (cis vs. trans) of the amino and piperazine substituents on the cyclohexyl ring will be a critical determinant of biological activity. The trans isomer often provides a more extended and rigid conformation, which may be optimal for binding to certain targets.
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Position of the Amino Group: The 3-position of the amino group, as opposed to the more commonly reported 4-position, will alter the spatial relationship between the basic nitrogen and the rest of the molecule, potentially leading to a different receptor interaction profile.
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Substitution on the Piperazine Nitrogen: The second nitrogen of the piperazine ring provides a key point for diversification. The introduction of various aryl, heteroaryl, or alkyl groups at this position will modulate the compound's electronic properties, lipophilicity, and potential for additional interactions with the target, thereby influencing potency and selectivity.
-
Substitution on the Amino Group: Acylation or alkylation of the 3-amino group would allow for further exploration of the chemical space and could fine-tune the molecule's properties. For instance, acylation could introduce additional hydrogen bond acceptors and modulate the basicity of the amine.
Figure 2: Inferred structure-activity relationships for 3-aminocyclohexyl piperazine derivatives.
Analytical Characterization: A Framework for Quality Control
The robust analytical characterization of newly synthesized 3-aminocyclohexyl piperazine derivatives is essential to confirm their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques should be employed.
5.1 Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. Specific chemical shifts and coupling constants will confirm the connectivity of the piperazine and cyclohexyl rings, and advanced techniques like 2D NMR (COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.
5.2 Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is a common starting point. The purity is determined by the peak area percentage at a suitable UV wavelength.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main peak and any impurities.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Obtained |
| 1H NMR | Structural Elucidation | Proton environment, connectivity (through coupling constants) |
| 13C NMR | Structural Elucidation | Carbon skeleton |
| HRMS | Molecular Formula Confirmation | Exact mass, elemental composition |
| HPLC-UV | Purity Assessment | Percentage purity, detection of non-chromophoric impurities |
| LC-MS | Purity and Identity Confirmation | Molecular weight of peaks, impurity profiling |
Self-Validating Protocol for Purity Assessment by HPLC:
-
Method Development: Develop an HPLC method that provides good separation of the main compound from any starting materials, reagents, and byproducts. Key parameters to optimize include the column, mobile phase composition, gradient, flow rate, and detection wavelength.
-
Specificity: Demonstrate that the method is specific for the analyte by injecting a blank (diluent), a placebo (if applicable), and a sample of the analyte. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of standard solutions of the analyte at different concentrations and inject them. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Analyze samples with a known concentration of the analyte (e.g., by spiking a blank with a known amount of standard). The measured concentration should be close to the true concentration.
-
Precision: Assess the repeatability of the method by performing multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be low.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Future Directions and Conclusion
The 3-aminocyclohexyl piperazine scaffold represents an under-explored area of chemical space with significant potential for the discovery of novel therapeutic agents. While direct experimental data is currently limited, the foundational principles of piperazine chemistry and the known pharmacological impact of aminocyclohexyl moieties provide a strong rationale for the investigation of these derivatives.
Future research should focus on:
-
Development of Stereoselective Syntheses: The ability to synthesize specific stereoisomers of 3-aminocyclohexyl piperazine derivatives will be crucial for elucidating meaningful structure-activity relationships.
-
Systematic Pharmacological Profiling: A comprehensive screening of these compounds against a panel of CNS and other relevant biological targets is needed to identify promising lead compounds.
-
In-depth SAR Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the cyclohexyl ring, the piperazine N4-substituent, and the 3-amino group will be essential for optimizing potency, selectivity, and pharmacokinetic properties.
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